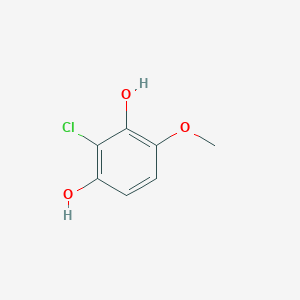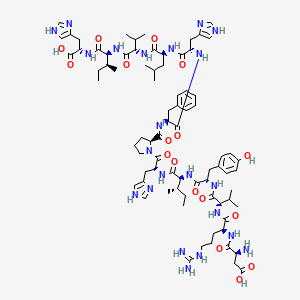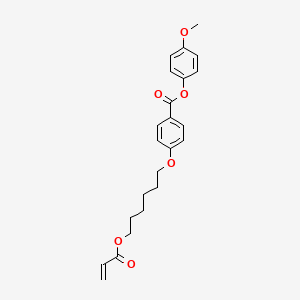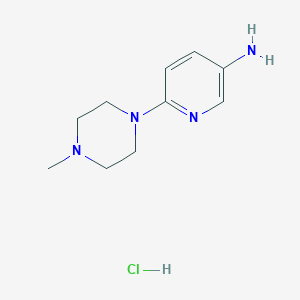
N-(3-Methoxybenzyl)palmitamide
Overview
Description
N-(3-Methoxybenzyl)palmitamide , also known as Hexadecanamide, N-[(3-methoxyphenyl)methyl] , is a chemical compound with the molecular formula C₂₄H₄₁NO₂ . Its molecular weight is approximately 375.59 g/mol . This compound belongs to the class of fatty acid amides and has garnered interest due to its potential biological activities.
Scientific Research Applications
FAAH Inhibition
N-(3-Methoxybenzyl)palmitamide, found in Maca (Lepidium meyenii), exhibits FAAH (fatty acid amide hydrolase) inhibitory activity. FAAH is an enzyme responsible for degrading endocannabinoids. In a study, N-(3-Methoxybenzyl)palmitamide demonstrated concentration-dependent inhibition of FAAH, suggesting potential therapeutic applications for pain, inflammation, and CNS degenerative disorders. It's identified as an uncompetitive inhibitor of FAAH and undergoes hydrolysis by FAAH (Alamoudi et al., 2015).
Pharmacokinetics and Tissue Distribution
A study on the pharmacokinetics and tissue distribution of N-(3-Methoxybenzyl)palmitamide in rats revealed its absorption and elimination rates, indicating a lung-targeting property. This research provides guidance for further development and utilization of Maca tuber (Zhang et al., 2017).
Neuroprotective Effects
N-(3-Methoxybenzyl)palmitamide has demonstrated neuroprotective effects against Amyloid-beta induced toxicity in B-35 neuroblastoma cells. It counteracted the toxicity produced by Aβ, indicating its potential in treating neurodegenerative disorders like Alzheimer's disease. These effects are independent of antioxidant activity or caspase 3 inhibition (Alquraini et al., 2014).
Material Science Applications
In material science, N-(3-Methoxybenzyl)palmitamide has been studied for its properties in enhancing the reinforcing efficiency of silica on styrene-butadiene rubber. This compound acted as a curative additive, influencing the cure and tensile properties of the rubber, indicating its utility in improving rubber material characteristics (Surya et al., 2020).
Corrosion Inhibition
N-(3-Methoxybenzyl)palmitamide was also investigated for its potential as a corrosion inhibitor for steel in acidic environments. This research is significant for industrial applications where corrosion resistance is crucial (Solomon et al., 2019).
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]hexadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24(26)25-21-22-17-16-18-23(20-22)27-2/h16-18,20H,3-15,19,21H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQGQTITXPTKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxybenzyl)palmitamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



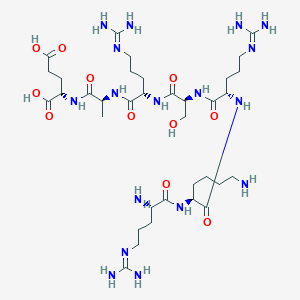

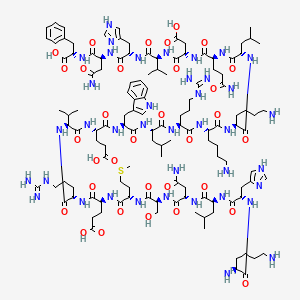
![(1R,20S,21S,22R)-9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene](/img/structure/B3029875.png)
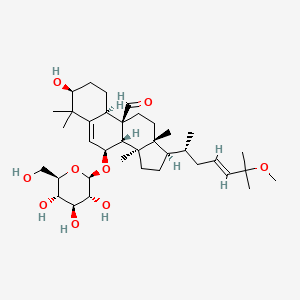

![Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B3029882.png)

